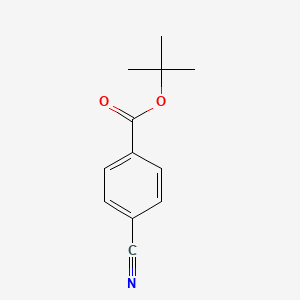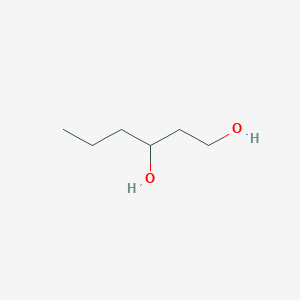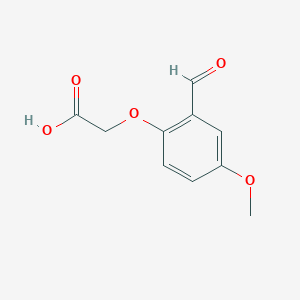
2-(2-Formyl-4-methoxyphenoxy)acetic acid
Vue d'ensemble
Description
2-(2-Formyl-4-methoxyphenoxy)acetic acid is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and materials science. The compound features a phenoxyacetic acid moiety substituted with a formyl and a methoxy group, which are known to influence its chemical behavior and interaction with other molecules.
Synthesis Analysis
The synthesis of derivatives of 2-(2-formyl-4-methoxyphenoxy)acetic acid has been explored in several studies. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized by cyclization of the carboxylic acid group with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Another study presented a new approach towards the synthesis of a compound with a similar structure, involving a multicomponent condensation reaction . These synthetic routes are significant as they provide access to novel compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of 2-(2-formyl-4-methoxyphenoxy)acetic acid and its derivatives has been elucidated using various analytical techniques. X-ray diffraction studies have revealed the crystal structures of the acid and its metal complexes, showing features like hydrogen-bonded cyclic dimers and coordination to metal ions . The structure is further stabilized by hydrogen bonding, which is a common feature in the crystal structures of phenoxyacetic acid derivatives .
Chemical Reactions Analysis
The reactivity of 2-(2-formyl-4-methoxyphenoxy)acetic acid is influenced by the presence of the formyl and methoxy groups. These functional groups can participate in various chemical reactions, such as the formation of metal complexes or the cyclization to produce thiadiazole derivatives . The compound's reactivity is crucial for its potential applications in the synthesis of pharmaceuticals and other organic materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-formyl-4-methoxyphenoxy)acetic acid derivatives are closely related to their molecular structure. The presence of substituents like the methoxy group can affect properties such as solubility, melting point, and reactivity. The compound's ability to form stable metal complexes also suggests potential applications in materials science, such as the development of coordination polymers with specific properties .
Applications De Recherche Scientifique
- Specific Scientific Field : Chemistry and Biology
- Summary of the Application : This compound is used in the synthesis of mononuclear and tetranuclear di-n-butyltin(IV) complexes, which have been found to have antibacterial activities .
- Methods of Application or Experimental Procedures : The compounds were obtained by the reaction of n-Bu2SnO and 2-(4-formyl-2-methoxyphenoxy)acetic acid (LH). The compounds have been characterised by elemental analysis and IR, 1H NMR and X-ray crystallographic diffraction studies .
- Results or Outcomes : The antibacterial activities decrease in the order 2 > 1 > (n-Bu)2SnO > LH. The increasing interest in organotin(IV) carboxylates in the last few decades is attributed to their significantly important applications in chemistry and biology .
Safety And Hazards
The safety data sheet advises to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
2-(2-formyl-4-methoxyphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-8-2-3-9(7(4-8)5-11)15-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPORJVAKLIAGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302273 | |
| Record name | (2-formyl-4-methoxyphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Formyl-4-methoxyphenoxy)acetic acid | |
CAS RN |
24589-93-3 | |
| Record name | NSC149913 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-formyl-4-methoxyphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-formyl-4-methoxyphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B1295962.png)
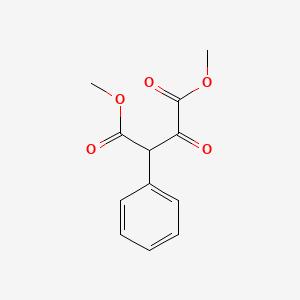

![4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1295966.png)

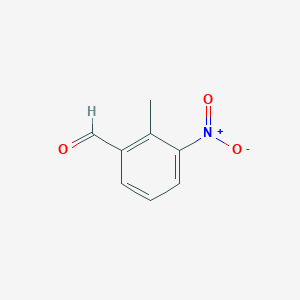
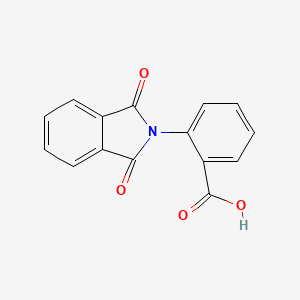
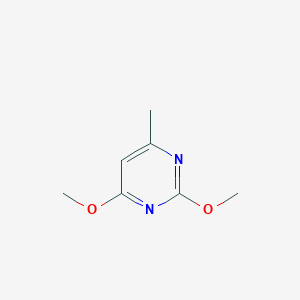
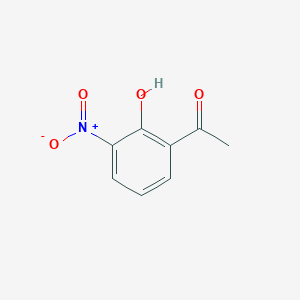
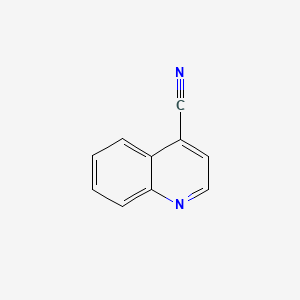
![2-[(2-Ethylphenoxy)methyl]oxirane](/img/structure/B1295982.png)

